4-Fluoroisoindoline
Overview
Description
4-Fluoroisoindoline is a heterocyclic organic compound that contains a fluorine atom attached to the isoindoline ring. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. The presence of the fluorine atom in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoroisoindoline can be synthesized through several methods. One common method involves the reaction of 1,2-dichlorobenzyl-3-fluorine with methylamine solution and triethylamine. The reaction is carried out at 80°C for one hour, and the progress is monitored using thin layer chromatography. After the reaction is complete, the mixture is cooled to room temperature, and petroleum ether is added to precipitate the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoroisoindoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The isoindoline ring can participate in addition reactions with various reagents
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-Fluoroisoindoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a drug candidate.
Materials Science: This compound derivatives are used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-Fluoroisoindoline involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1H-isoindoline hydrochloride
- 4-Fluoro-2,3-dihydro-1H-isoindole hydrochloride
- 4-Fluoro-1H-indole-3-carboxylic acid methyl ester
Uniqueness
4-Fluoroisoindoline is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other isoindoline derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMWFNXDSVYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564158 | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-78-9 | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127168-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2,3-dihydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of a 4-fluoroisoindoline moiety influence the biological activity of Pomalidomide derivatives?
A1: While the provided research doesn't explicitly investigate the impact of this compound on Pomalidomide's activity, one study [] focuses on synthesizing novel Pomalidomide derivatives linked with diphenylcarbamide. These derivatives, synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material, exhibited promising inhibitory activity against indoleamine pyrrole-2,3-dioxygenase-1 (IDO1). This suggests that incorporating this compound within a larger molecular framework can contribute to desirable biological activity profiles. Further research is needed to understand the specific contribution of this compound to the overall activity and to explore its potential in modulating Pomalidomide's known mechanisms of action.
Q2: Can you elaborate on the Structure-Activity Relationship (SAR) studies conducted on this compound derivatives as potential herbicides?
A2: Research [] highlights the design and synthesis of novel N-phenyl phthalimides, including this compound derivatives, as potential PPO inhibitors for herbicide development. The study employed molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco (mtPPO). Various modifications were introduced to the this compound scaffold, and their impact on herbicidal activity was evaluated. For instance, compound 3r (2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione) displayed promising herbicidal activity, suggesting that the presence of specific substituents on the phenyl ring attached to the this compound core significantly influences its interaction with PPO and its overall efficacy. This highlights the importance of SAR studies in optimizing the structure of this compound derivatives for targeted biological applications.
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